1-Boc-3-Phenyl-pyrrolidine

Medicinal Chemistry PDE4 Inhibition Asthma

1-Boc-3-Phenyl-pyrrolidine (tert-butyl 3-phenylpyrrolidine-1-carboxylate) is an N-protected pyrrolidine derivative with a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol. The compound features a phenyl substituent at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 147410-43-3
Cat. No. B116306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Phenyl-pyrrolidine
CAS147410-43-3
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
InChIKeyREGWJCQNMMXFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-Phenyl-pyrrolidine (CAS 147410-43-3): Technical Baseline and Structural Identity


1-Boc-3-Phenyl-pyrrolidine (tert-butyl 3-phenylpyrrolidine-1-carboxylate) is an N-protected pyrrolidine derivative with a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol [1]. The compound features a phenyl substituent at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen . It is a racemic mixture (unless specified as (R)- or (S)-enantiomer) and is commercially available at purities ≥95% .

N-Boc protecting group compatible with multi-step synthesis and orthogonal deprotection strategies
3-Phenyl substitution provides steric bulk and aromatic handle for structure-activity relationship exploration
Racemic scaffold supports initial screening workflows; chiral resolution possible for enantioselective studies

1-Boc-3-Phenyl-pyrrolidine: Why In-Class Substitution is Not Recommended


While pyrrolidine derivatives share a common heterocyclic core, 1-Boc-3-Phenyl-pyrrolidine exhibits a unique combination of the Boc protecting group and a 3-phenyl substituent. The Boc group is essential for controlled, multi-step synthesis, providing temporary amine protection that is stable to many nucleophiles and bases but cleavable under mild acidic conditions . In contrast, unprotected 3-phenylpyrrolidine (CAS 936-44-7) exhibits different reactivity and handling properties, limiting its utility in protecting group strategies. Furthermore, the 3-phenyl substitution pattern is distinct from other substituted pyrrolidines (e.g., 3-methyl, 3-benzyl) and confers specific steric and electronic properties that are critical for structure-activity relationships in drug discovery programs, particularly in CNS and inflammatory disease targets [1].

Unprotected 3-Phenylpyrrolidine (CAS 936-44-7)
Lacks Boc protection; cannot replicate the controlled deprotection steps essential for PDE4 and other inhibitor syntheses. Reactivity and handling differ significantly.
4-Phenylpiperidine Core Analogs
Structural shift from pyrrolidine to piperidine ring may alter target engagement profiles. Class-level sigma-1 binding data suggest affinity differences that may not transfer directly.
3-Methyl Pyrrolidine Derivatives
Methyl group cannot provide the same stereocontrol or aromatic functionalization handle required for quaternary stereocenter construction in enantioselective lithiation-substitution.

1-Boc-3-Phenyl-pyrrolidine: Verified Differentiation Evidence Against Closest Analogs


1-Boc-3-Phenyl-pyrrolidine vs. 3-Phenylpyrrolidine: Enabling PDE4 Inhibitor Scaffolds

While 3-phenylpyrrolidine (CAS 936-44-7) serves as a core scaffold for PDE4 inhibitors, 1-Boc-3-Phenyl-pyrrolidine is the key protected intermediate that enables subsequent synthetic elaboration, as described in Mitsubishi Chemical's foundational PDE4 patent [1]. The patent exemplifies the synthesis of numerous potent PDE4 inhibitors using Boc-protected 3-phenylpyrrolidine intermediates. For instance, a representative compound from this class, rolipram, exhibits an IC₅₀ of 700 nM for PDE4 inhibition from U937 human cells [2]. This demonstrates the critical enabling role of the Boc-protected intermediate in accessing biologically active molecules.

PDE4 Synthetic Utility
Class-level inference
Enables synthesis of PDE4 inhibitors (e.g., rolipram IC₅₀ 700 nM) via Boc-protected intermediate route
Boc protection essential for pharmacophore elaboration; unprotected analog is not a synthetic equivalent
Patent EP0671389A1; U937 cell in vitro assay context
Medicinal Chemistry PDE4 Inhibition Asthma

1-Boc-3-Phenyl-pyrrolidine vs. 4-Phenylpiperidine Analogs: Superior Sigma-1 Receptor Affinity

Derivatives of 3-phenylpyrrolidine, for which 1-Boc-3-Phenyl-pyrrolidine is a key precursor, exhibit exceptionally high affinity for the sigma-1 (σ₁) receptor, a target for pain and CNS disorders [1]. In a direct comparison, a 3-phenylpyrrolidine-based derivative displayed a Ki of 0.12 nM for the σ₁ receptor, which is 2.6-fold higher affinity than the corresponding 4-phenylpiperidine analog (Ki = 0.31 nM) and 8.6-fold higher than the granatane analog (Ki = 1.03 nM) [1].

Sigma-1 Binding Affinity
Class-level inference
3-Phenylpyrrolidine analog Ki 0.12 nM vs. 4-Phenylpiperidine analog Ki 0.31 nM
Reported ~2.6-fold higher affinity for pyrrolidine core; class-level trend requires target-specific validation
Guinea pig brain membrane radioligand binding; analog-level data
CNS Drug Discovery Sigma-1 Receptor Pain

1-Boc-3-Phenyl-pyrrolidine as a Precursor to Potent NMDA Receptor Antagonists

The 3-phenylpyrrolidine core is a recognized pharmacophore for NMDA receptor antagonists, and 1-Boc-3-Phenyl-pyrrolidine serves as a key intermediate for their synthesis . Data from BindingDB indicates that certain NMDA receptor antagonists with an IC₅₀ as low as 22 nM have been developed using similar pyrrolidine scaffolds [1]. While direct activity for the Boc-protected intermediate is not applicable, its role as an enabler of high-potency NMDA ligands is well-established.

NMDA Antagonist Potency
Supporting evidence
IC₅₀ 22 nM
Scaffold enables development of potent NMDA modulators; indirect evidence from related analogs
Xenopus oocyte NR1A/2B assay; precursor role only
Neuroscience NMDA Receptor Neuropathic Pain

1-Boc-3-Phenyl-pyrrolidine vs. 3-Methyl Pyrrolidine: Enantioselective Synthesis of Quaternary Stereocenters

1-Boc-3-Phenyl-pyrrolidine is a pivotal building block in enantioselective synthesis, enabling the creation of quaternary stereocenters through lithiation-substitution reactions, a feature not accessible with simpler 3-alkyl pyrrolidines [1]. The presence of the phenyl group at the 3-position provides a necessary handle for stereocontrol and subsequent functionalization, as demonstrated by Sheikh et al. (2012) in the synthesis of 2-substituted 2-phenylpyrrolidines [1].

Enantioselective Synthesis
Cross-study comparable
Enables lithiation-substitution to install quaternary stereocenters; 3-methyl analog lacks phenyl stereocontrol handle
Phenyl group critical for asymmetric induction; not achievable with simple alkyl-substituted pyrrolidines
Asymmetric lithiation conditions; structural study
Organic Synthesis Enantioselective Synthesis Chiral Building Blocks

1-Boc-3-Phenyl-pyrrolidine: Optimal Use Cases for Scientific and Industrial Procurement


Medicinal Chemistry Campaigns Targeting PDE4 for Asthma and Inflammatory Diseases

Procure 1-Boc-3-Phenyl-pyrrolidine as a key synthetic intermediate to develop novel PDE4 inhibitors. Its Boc-protected 3-phenylpyrrolidine core is the established scaffold for this target class, as documented in Mitsubishi Chemical's foundational patents [1]. The protected amine allows for modular, multi-step synthesis of diverse analogs to optimize potency and selectivity.

Development of Sigma-1 Receptor Ligands for Pain and CNS Disorders

Use this compound as a precursor to build high-affinity sigma-1 (σ₁) receptor ligands. The 3-phenylpyrrolidine core, derived from 1-Boc-3-Phenyl-pyrrolidine, has been shown to confer sub-nanomolar binding affinity (Ki = 0.12 nM), outperforming analogous 4-phenylpiperidine cores [2]. This makes it a privileged scaffold for this therapeutically relevant target.

Asymmetric Synthesis of Complex Bioactive Molecules

Leverage 1-Boc-3-Phenyl-pyrrolidine in enantioselective lithiation-substitution reactions to create quaternary stereocenters in 2-substituted 2-phenylpyrrolidines [3]. This application is critical for generating chiral building blocks for drug discovery programs where specific three-dimensional orientation is required for target engagement.

Synthesis of NMDA Receptor Modulators for Neuropharmacology

Utilize 1-Boc-3-Phenyl-pyrrolidine as a starting material for constructing NMDA receptor antagonists. The 3-phenylpyrrolidine pharmacophore is a validated entry point to this target class, which is implicated in neuropathic pain, depression, and neurodegenerative diseases [4].

Application
Selection Property
Validation Focus
PDE4 Inhibitor Medicinal Chemistry
Boc-protected 3-phenylpyrrolidine core
PDE4 enzyme inhibition assays
Sigma-1 Receptor Ligand Research
3-Phenylpyrrolidine scaffold
Radioligand binding affinity determination
Asymmetric Synthesis of Chiral Molecules
Lithiation-substitution stereocontrol
Enantiomeric excess and stereochemistry analysis
NMDA Receptor Modulator Development
3-Aryl pyrrolidine pharmacophore
NMDA receptor functional assays

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